Superior Anti-Pseudomonal Potency vs Carbenicillin
Ticarcillin demonstrates consistently greater in vitro activity against Pseudomonas aeruginosa when compared directly to its closest analog, carbenicillin. Quantitative comparisons show ticarcillin is 2-4 times more potent, translating to a lower concentration required to inhibit bacterial growth [1][2]. In a study of 89 clinical isolates of P. aeruginosa, ticarcillin was generally twice as active as carbenicillin, while a newer analog, BL-P1654, was eight to 16 times as active [3].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 2-4 times more potent; generally twice as active |
| Comparator Or Baseline | Carbenicillin (baseline activity = 1x) |
| Quantified Difference | 2-4 fold increase in potency; 2-fold higher activity |
| Conditions | In vitro MIC testing against Pseudomonas aeruginosa, including 89 clinical isolates. |
Why This Matters
For procurement in research or clinical settings targeting P. aeruginosa, ticarcillin offers a verifiable 2-4x potency advantage over carbenicillin, enabling lower effective concentrations and potentially reduced sodium load per dose.
- [1] Ticarcillin. ScienceDirect Topics. Available from: https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/ticarcillin View Source
- [2] Fass RJ. Statistical comparison of the antibacterial activities of broad-spectrum penicillins against gram-negative bacilli. Antimicrob Agents Chemother. 1983 Aug;24(2):156-62. doi: 10.1128/AAC.24.2.156. PMID: 6638985. View Source
- [3] Fuchs PC, Thornsberry C, Barry AL, Gavan TL, Gerlach EH, Jones RN. Ticarcillin, carbenicillin and BL-P1908. In vitro comparison of three anti-pseudomonal semisynthetic penicillins. Antimicrob Agents Chemother. 1977;12(3):336-41. View Source
